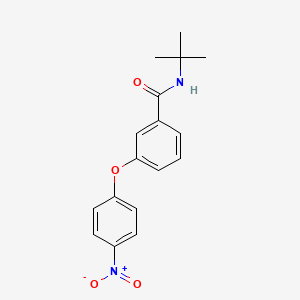

N-(tert-butyl)-3-(4-nitrophenoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-(tert-butyl)-3-(4-nitrophenoxy)benzamide involves strategic reactions that provide insights into potential synthetic routes. For instance, the synthesis of related carbacylamidophosphate compounds involves reacting specific phosphoramidic dichlorides with tert-butyl amine, highlighting a common strategy involving the use of tert-butyl groups in the synthesis of complex organic molecules (Gholivand et al., 2009).

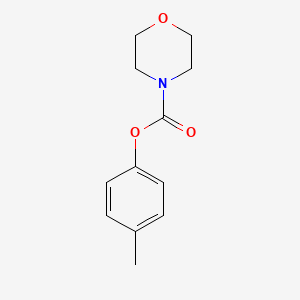

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction, revealing details about their crystal structures and conformational properties. For example, studies have shown how tert-butyl groups contribute to molecular disorder due to rotation around C-N bonds, affecting the overall molecular conformation (Gholivand et al., 2009).

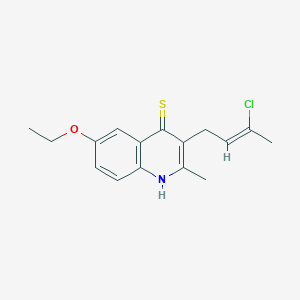

Chemical Reactions and Properties

Research on tert-butyl nitrite-mediated reactions offers insights into the chemical versatility of tert-butyl-related compounds, demonstrating their role in various synthetic pathways including the synthesis of N-nitrosoamides and benzocoumarins (Yedage & Bhanage, 2017). This highlights the potential reactivity of N-(tert-butyl)-3-(4-nitrophenoxy)benzamide in various chemical contexts.

Physical Properties Analysis

Studies on compounds with tert-butyl groups and nitrophenoxy components often focus on their physical properties, such as solubility, thermal stability, and material characteristics. These properties are crucial for applications in materials science and engineering, indicating how the tert-butyl and nitrophenoxy functionalities influence the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of similar compounds, such as reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications and behavior in chemical reactions. For example, the study of tert-butyl-based radicals and their reactions provides insights into the radical stability and reactivity, which are important for designing radical-mediated synthetic routes and understanding the compound's behavior under oxidative conditions (Carloni et al., 1993).

Propriétés

IUPAC Name |

N-tert-butyl-3-(4-nitrophenoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)18-16(20)12-5-4-6-15(11-12)23-14-9-7-13(8-10-14)19(21)22/h4-11H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWGITGWEDGVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5663485.png)

![6-[2-(2-aminoethyl)-4-morpholinyl]-2-(butylthio)-4-pyrimidinamine dihydrochloride](/img/structure/B5663513.png)

![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)

![5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5663522.png)

![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)

![(3R*,5S*)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5663552.png)

![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)

![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)

![N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5663601.png)